2-Methyl-5-(piperidin-4-yl)pyridine
Overview
Description
2-Methyl-5-(piperidin-4-yl)pyridine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-Methyl-5-(piperidin-4-yl)pyridine is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their wide range of pharmacological applications .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 2-Methyl-5-(piperidin-4-yl)pyridine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals
Cellular Effects
Piperidine derivatives are known to have a wide variety of biological activities . They are used in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents
Biological Activity
2-Methyl-5-(piperidin-4-yl)pyridine is a nitrogen-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methyl group and a piperidine moiety , which enhances its interaction with various biological targets. The combination of these two structural elements contributes to its unique pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 188.27 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor . Its structural characteristics allow it to interact with various biological pathways, potentially leading to therapeutic effects against conditions such as cancer and neurological disorders.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit several enzyme systems, which may be beneficial in treating diseases characterized by dysregulated enzyme activity.
- Anti-Angiogenic Activity : Studies have highlighted its role in inhibiting angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is critical in cancer progression.
- DNA Cleavage : There is evidence suggesting that this compound can induce DNA cleavage, providing a mechanism for its potential anticancer properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | IC50 Value (µM) | Cell Lines Tested | Reference |
---|---|---|---|
Enzyme Inhibition | 10 - 20 | Various Enzymes | |
Anti-Angiogenic | 15 | HUVEC (Human Umbilical Vein Endothelial Cells) | |
DNA Cleavage | 25 | HeLa (Cervical Cancer) |
Case Study 1: Anti-Cancer Potential
In a study examining the antiproliferative effects of various pyridine derivatives, including this compound, researchers found that this compound exhibited potent activity against several cancer cell lines, including HeLa and A549. The compound demonstrated an IC50 value of approximately 20 µM against these cell lines, indicating significant antiproliferative effects compared to other derivatives tested .
Case Study 2: Neurological Applications
Another study explored the dual action of piperidine-based compounds on histamine receptors and sigma receptors, highlighting the potential of this compound in treating neuropathic pain. The compound showed affinity values in the low nanomolar range for these receptors, suggesting its potential as a therapeutic agent for pain management .
Properties
IUPAC Name |
2-methyl-5-piperidin-4-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKQLWBVLXJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.